molecular formula C14H9F3N2 B3064775 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine CAS No. 200879-63-6

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Cat. No.: B3064775
CAS No.: 200879-63-6
M. Wt: 262.23 g/mol
InChI Key: SWNWKEXKCCMNSL-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS 200879-63-6) is a polyfunctional pyridine derivative with the molecular formula C₁₄H₉F₃N₂ and a molecular weight of 262.23 g/mol. Its structure is characterized by a pyridine core substituted with a cyano group (-CN) at position 3, a methyl group (-CH₃) at position 2, a phenyl group (-C₆H₅) at position 6, and a trifluoromethyl group (-CF₃) at position 4. The electron-withdrawing trifluoromethyl and cyano groups significantly influence the compound's electronic properties, enhancing its stability and reactivity in electrophilic substitution reactions . This compound serves as a valuable scaffold in scientific research, particularly in medicinal chemistry. Pyridine carbonitriles are recognized as promising templates for designing new chemotherapeutic agents . Specifically, derivatives of 3-cyano-2-substituted pyridines have demonstrated potent in vitro anticancer activity . Research has shown that such compounds can induce apoptosis (programmed cell death) in human breast cancer cell lines (MCF-7) by provoking the mitochondrial apoptotic pathway , characterized by the release of cytochrome c, upregulation of p53 and Bax, and down-regulation of Bcl-2 . The unique properties of the trifluoromethyl group, which is strongly electron-withdrawing, can profoundly impact a compound's metabolism, biomolecular affinity, and conformation, making it a critical functional group in the development of bioactive molecules . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNWKEXKCCMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571522
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200879-63-6
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular and Structural Overview

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is a polyfunctional pyridine derivative with the molecular formula C₁₄H₉F₃N₂ and a molecular weight of 262.23 g/mol . Its structure features a pyridine core substituted with:

  • A cyano group (-CN) at position 3
  • A methyl group (-CH₃) at position 2
  • A phenyl group (-C₆H₅) at position 6
  • A trifluoromethyl group (-CF₃) at position 4

The interplay of these groups necessitates precise synthetic control to avoid side reactions and ensure regioselectivity.

Synthetic Routes and Reaction Conditions

Cyclization-Based Approaches

The pyridine ring is typically constructed via cyclization reactions using β-diketone or β-ketoester precursors. For example, a β-ketoester intermediate can undergo cyclocondensation with ammonia or ammonium acetate under reflux conditions to form the pyridine backbone. The trifluoromethyl group is often introduced early in the synthesis due to its steric and electronic effects, which influence subsequent functionalization.

Key Steps:
  • Formation of β-Ketoester Intermediate :
    • Reacting acetylacetone derivatives with ethyl trifluoroacetate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) yields a trifluoromethyl-substituted β-ketoester.
  • Cyclocondensation :
    • Heating the β-ketoester with ammonium acetate in acetic acid at 120°C for 8–12 hours initiates cyclization, forming a 4-(trifluoromethyl)pyridine intermediate.

Sequential Substitution Reactions

Post-cyclization, the remaining positions (2, 3, and 6) are functionalized through nucleophilic and electrophilic substitution:

Methylation at Position 2
  • Reagent : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)
  • Conditions : Conducted in anhydrous DMF with K₂CO₃ as a base at 60°C for 4 hours.
Cyanation at Position 3
  • Reagent : Copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN)
  • Conditions : Pd-catalyzed cyanation under inert atmosphere (N₂ or Ar) at 80–100°C for 6 hours.
Phenylation at Position 6
  • Reagent : Phenylboronic acid (C₆H₅B(OH)₂)
  • Conditions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DME/H₂O solvent system at 90°C.

Industrial Production Protocols

Industrial-scale synthesis prioritizes cost efficiency and scalability. A representative protocol involves:

Continuous Flow Reactor Setup

  • Step 1 : Continuous cyclization of β-ketoester precursors in a plug-flow reactor at 130°C with a residence time of 30 minutes.
  • Step 2 : In-line methylation using supercritical methanol to reduce waste generation.
  • Step 3 : Automated cyanation via microreactor technology to enhance reaction control.

Purification and Yield Optimization

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥95% purity.
  • Chromatography : For higher purity (≥99%), silica gel chromatography with hexane/ethyl acetate (4:1) is employed.

Comparative Analysis of Methodologies

Parameter Cyclization Approach Substitution Approach Industrial Process
Reaction Time 18–24 hours 12–16 hours 4–6 hours
Overall Yield 45–55% 60–70% 75–85%
Purity 90–95% 95–98% ≥95%
Scalability Moderate High Very High

Data synthesized from patent literature and industrial protocols

Critical Challenges and Solutions

Chemical Reactions Analysis

Functional Group Transformations Involving the Cyano Group

The 3-cyano group undergoes nucleophilic additions and hydrolysis reactions.

  • Hydrolysis to Carboxylic Acid :
    Under acidic conditions (e.g., H₂SO₄, 80°C), the cyano group hydrolyzes to a carboxylic acid, forming 3-carboxy-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine. This reaction is analogous to transformations observed in structurally similar 3-cyanopyridines .

    R CNH2O H+R COOH\text{R CN}\xrightarrow{\text{H}_2\text{O H}^+}\text{R COOH}
  • Reaction with Hydrazine :
    Heating with hydrazine hydrate (ethanol, reflux) converts the cyano group to a hydrazide derivative. This pathway is critical for synthesizing bioactive analogs, as demonstrated in pyridine-based apoptosis-inducing agents .

Electrophilic Substitution on the Pyridine Ring

  • Nitration :
    Directed by the trifluoromethyl group, nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position of the pyridine ring, yielding 3-cyano-2-methyl-5-nitro-6-phenyl-4-(trifluoromethyl)-pyridine. This regiochemistry aligns with computational predictions for trifluoromethyl-substituted pyridines .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and halogenation:

  • Oxidation to Carboxylic Acid :
    Treatment with KMnO₄ (aqueous H₂SO₄, 100°C) oxidizes the methyl group to a carboxylic acid, producing 2-carboxy-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine. This reactivity mirrors observations in alkylpyridine derivatives .

  • Chlorination :
    Radical chlorination (Cl₂, UV light) substitutes the methyl group with a trichloromethyl moiety, forming 2-(trichloromethyl)-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine .

Cross-Coupling Reactions

The phenyl group at position 6 enables palladium-catalyzed coupling:

Reaction TypeConditionsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°C6-(4-Methoxyphenyl)-substituted analog72%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C6-Amino-substituted derivative65%

Heterocyclic Ring Formation

The cyano group facilitates cyclization reactions:

  • Triazole Formation :
    Reaction with sodium azide (DMF, 120°C) forms a 1,2,3-triazole ring fused to the pyridine core, enhancing π-stacking interactions in medicinal chemistry applications .

    R CN+NaN3R C=NN=N– triazole \text{R CN}+\text{NaN}_3\rightarrow \text{R C}=N–N=N–\text{ triazole }

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but participates in radical reactions:

  • Photochemical C–F Activation :
    Under UV light, the trifluoromethyl group undergoes partial defluorination, forming difluoromethyl and monofluoromethyl byproducts. This behavior is consistent with fluorinated pyridine systems .

Key Structural Insights from Crystallography

  • The pyridine and phenyl rings form a dihedral angle of 93.65° , reducing conjugation and enhancing solubility .

  • Weak C–H⋯π interactions (3.42 Å) stabilize the crystal lattice .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold in drug discovery and materials science. Further studies exploring its catalytic and photophysical properties are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-cyano-2-substituted pyridines, including 3-cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine, as promising anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway while not significantly affecting death receptor proteins like procaspase-8 and caspase-8 .

Case Study: Compound 9a
In a comparative study, compound 9a, a derivative of this compound, exhibited an IC50 value of 7.12 μM against RKO cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 20.18 μM). This indicates a significant potential for further development into a therapeutic agent .

Agrochemical Applications

Insecticidal Properties
The compound has been investigated for its insecticidal properties against pests such as Plutella xylostella. A synthesized derivative demonstrated superior bioactivity compared to conventional insecticides like fipronil, with a lower LC50 value (14.67 mg/L compared to fipronil's 27.24 mg/L) after 24 hours of exposure . This suggests that derivatives of this compound could serve as effective alternatives in pest management strategies.

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Pyridines with Cyano and Trifluoromethyl Groups

Compound Name Molecular Formula Key Substituents Electronic Effects Solubility & Notable Properties
3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-thione C₉H₅F₃N₂S -CN (C3), -CF₃ (C4), -S⁻ (C2) Strong electron-withdrawing effects; thione enhances hydrogen bonding Higher polarity due to thione; potential for metal coordination
3-Cyano-6-methyl-2-methylthio-4-(trifluoromethyl)pyridine C₁₀H₈F₃N₂S -CN (C3), -CF₃ (C4), -SCH₃ (C2) Methylthio group (-SCH₃) is moderately electron-donating Increased lipophilicity; reactive in nucleophilic substitutions

Key Differences :

  • The thione group in the first compound increases polarity and reactivity in metal-binding applications, unlike the methyl group in the target compound.
  • The methylthio group in the second analog offers a balance between lipophilicity and reactivity, contrasting with the inert methyl group in the target.

Pyridone Derivatives

Compound Name Molecular Formula Key Substituents Electronic Effects Solubility & Notable Properties
3-Cyano-6-(trifluoromethyl)-2-pyridone C₈H₄F₃N₂O -CN (C3), -CF₃ (C6), -OH (C2) Pyridone ring introduces resonance stabilization High solubility in polar solvents (e.g., water, alcohols) due to hydroxyl group

Key Differences :

  • The pyridone structure enhances solubility in protic solvents, whereas the target compound’s hydrophobic phenyl and methyl groups favor organic solvents.
  • Resonance in the pyridone ring reduces electrophilicity compared to the parent pyridine.

Multi-Substituted Trifluoromethylphenyl Pyridines

Compound Name Molecular Formula Key Substituents Electronic Effects Solubility & Notable Properties
4-Ethoxy-2,6-bis(trifluoromethylphenyl)pyridine C₂₁H₁₅F₆NO -CF₃Ph (C2, C6), -OEt (C4) Ethoxy group (-OEt) is electron-donating; dual -CF₃Ph increases steric hindrance Extremely lipophilic; potential for agrochemical applications

Key Differences :

  • The ethoxy group reduces electron-withdrawing effects compared to the target’s -CN group.
  • Dual trifluoromethylphenyl substituents enhance steric bulk and metabolic stability.

Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Electronic Effects Solubility & Notable Properties
N-(5-(Trifluoromethyl)pyridin-2-yl)carboxamide C₁₀H₈F₃N₃O -CF₃ (C5), -CONHR (C2) Carboxamide introduces hydrogen bonding sites Moderate solubility in polar aprotic solvents (e.g., DMSO)

Key Differences :

  • The carboxamide group enables hydrogen bonding, unlike the target compound’s inert substituents, making it suitable for pharmaceutical targeting.

Biological Activity

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS No. 200879-63-6) is a pyridine derivative characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F3N2C_{14}H_9F_3N_2, with a molecular weight of approximately 262.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets .

The trifluoromethyl group in this compound is known to enhance biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to inhibit enzymes involved in neurotransmitter uptake and metabolic processes, which can be crucial for developing treatments for neurological disorders .
  • Antimicrobial Properties : Research indicates that pyridine derivatives exhibit antimicrobial activity, potentially making this compound a candidate for further studies in treating infections .

Case Studies and Research Findings

  • Antiparasitic Activity : A study on related pyridine compounds demonstrated that modifications at the 4-position significantly impacted their efficacy against Plasmodium falciparum, the malaria-causing parasite. Substituents like trifluoromethyl groups were found to enhance potency, suggesting that 3-cyano derivatives could similarly exhibit antiparasitic properties .
  • Cytotoxicity Assessment : In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. The incorporation of the trifluoromethyl group may improve selectivity and reduce off-target effects, which is critical in drug design .
  • Neurotransmitter Uptake Inhibition : Compounds with similar structures have been reported to inhibit serotonin uptake significantly, indicating potential applications in treating mood disorders. The trifluoromethyl group's influence on binding affinity and selectivity is a key area of ongoing research .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antiparasitic
Dihydroquinazolinone derivativesAntimalarial activity
Trifluoromethyl-substituted phenolic compoundsInhibition of serotonin uptake

Q & A

Q. Optimization Tips :

  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions).
  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3 for steric hindrance).
  • Monitor temperature: Higher temps (80–120°C) accelerate coupling but may degrade sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl group at C6, trifluoromethyl at C4) .
    • ¹⁹F NMR for trifluoromethyl group verification (δ ≈ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (exact mass: 262.0388) and fragmentation patterns .
  • IR Spectroscopy : Detect cyano stretch (~2200–2250 cm⁻¹) and aromatic C-H bends .
  • X-ray Crystallography : Resolve steric effects of substituents (if crystalline) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Side products from incomplete trifluoromethylation or cross-coupling. Use preparative HPLC or column chromatography for purification .
  • Moisture sensitivity : Hydrolysis of the cyano group may reduce yields. Employ anhydrous conditions and molecular sieves .
  • Catalyst deactivation : Ligand choice (e.g., biphenyl vs. BrettPhos ligands) impacts Pd stability. Conduct kinetic studies to identify bottlenecks .

Q. Methodology :

  • Perform Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent.
  • Compare batch vs. flow chemistry setups to enhance reproducibility .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., cyano group vs. pyridine ring) .
    • Simulate transition states for trifluoromethyl group substitution using B3LYP/6-31G* basis sets.
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
  • Hammett Analysis : Quantify electronic effects of substituents on reaction rates (σ values for CF₃: +0.54, CN: +0.66) .

Advanced: How does the compound’s structure influence its potential as a kinase inhibitor in medicinal chemistry?

Answer:

  • Pharmacophore Modeling :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8) .
    • Cyano group acts as a hydrogen bond acceptor, targeting ATP-binding pockets .
  • Structure-Activity Relationship (SAR) :
    • Methyl at C2 reduces steric clash with hydrophobic kinase pockets.
    • Phenyl at C6 enables π-π stacking with tyrosine residues (e.g., EGFR kinase) .
  • In Vitro Assays :
    • Screen against kinase panels (e.g., KinomeScan) to identify selectivity profiles.
    • Use isothermal titration calorimetry (ITC) to measure binding affinity .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Process Chemistry :
    • Replace hazardous reagents (e.g., KF in DMSO with safer fluorinating agents like Selectfluor).
    • Optimize workup: Liquid-liquid extraction over column chromatography for large batches.
  • Safety :
    • Implement in-line FTIR to monitor exothermic reactions (e.g., trifluoromethylation).
    • Follow UN GHS guidelines for handling nitriles (e.g., ventilation, PPE) .
  • Cost Reduction :
    • Use recyclable catalysts (e.g., silica-supported Pd nanoparticles) .

Advanced: How can researchers validate the compound’s stability under physiological conditions for drug development?

Answer:

  • Forced Degradation Studies :
    • Expose to pH 1–9 buffers (37°C, 48 hrs) and analyze via LC-MS for hydrolytic/byproduct formation .
  • Microsomal Stability Assays :
    • Incubate with liver microsomes to assess CYP450-mediated metabolism (e.g., oxidation of methyl group) .
  • Plasma Protein Binding :
    • Use equilibrium dialysis to measure unbound fraction (fu%) and correlate with pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
Reactant of Route 2
3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

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